(1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one
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Overview
Description
(1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one: is a complex organic compound characterized by its unique structure, which includes a dibenzylamino group, a phenyl group, and a pent-3-en-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one typically involves the following steps:
Formation of the Dibenzylamino Group: This step involves the reaction of benzylamine with benzyl chloride in the presence of a base such as sodium hydroxide to form dibenzylamine.
Formation of the Pent-3-en-2-one Backbone: This can be achieved through an aldol condensation reaction between acetone and an appropriate aldehyde, followed by dehydration to form the enone structure.
Coupling of the Dibenzylamino Group with the Enone Backbone: This step involves the reaction of the dibenzylamine with the enone in the presence of a suitable catalyst, such as palladium on carbon, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane, depending on the reagents and conditions used.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted dibenzylamino derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-Phenyl-2-(dibenzylamino)-1-propanol: This compound has a similar dibenzylamino group but differs in the backbone structure.
(1S,2S)-1-(3-(Benzyloxy)phenyl)-2-(dibenzylamino)propan-1-ol: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
(1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one is unique due to its enone backbone, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
648895-42-5 |
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Molecular Formula |
C25H25NO |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one |
InChI |
InChI=1S/C25H25NO/c1-2-12-24(27)25(23-17-10-5-11-18-23)26(19-21-13-6-3-7-14-21)20-22-15-8-4-9-16-22/h2-18,25H,19-20H2,1H3/t25-/m0/s1 |
InChI Key |
ZXOZXWZLOZXIMM-VWLOTQADSA-N |
Isomeric SMILES |
CC=CC(=O)[C@H](C1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CC=CC(=O)C(C1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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